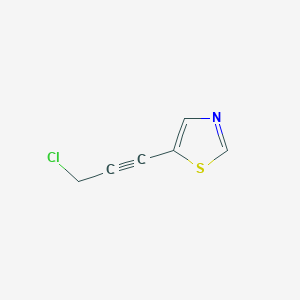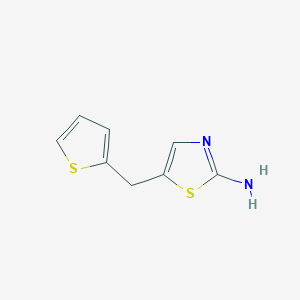![molecular formula C13H11F2N3O B2956190 N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 2361639-34-9](/img/structure/B2956190.png)
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide exerts its effects by binding to the luminal domain of VGLUT1, which is responsible for the transport of glutamate into synaptic vesicles. This binding inhibits the uptake of glutamate into vesicles, leading to a decrease in glutamate release from presynaptic terminals. This, in turn, affects synaptic transmission and plasticity, which can have downstream effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit glutamate release from synaptosomes and decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons. In vivo studies have shown that it can reduce the release of glutamate in the prefrontal cortex and decrease the amplitude of evoked field potentials in the hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is its selectivity for VGLUT1, which allows for the specific modulation of glutamate release. This can be useful in studying the role of glutamate in various physiological and pathological conditions. However, one limitation is that it may not be suitable for all experiments, as it may affect other aspects of synaptic transmission and plasticity in addition to glutamate release.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its use as a tool for studying the role of glutamate in learning and memory processes. Additionally, further research is needed to fully elucidate the effects of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide on synaptic transmission and plasticity, as well as its potential side effects and limitations.
Synthesemethoden
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the reaction of 1-phenyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-yn-1-amine. The second step involves the reaction of this intermediate with acetic anhydride and a base to yield N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles. Glutamate is a major neurotransmitter in the brain, and VGLUT1 plays a critical role in regulating its release. By inhibiting VGLUT1, N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide can modulate glutamate release and thus affect synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
N-[5-(difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-2-11(19)17-10-8-16-18(12(10)13(14)15)9-6-4-3-5-7-9/h2-8,13H,1H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKYOXUFJXSTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N(N=C1)C2=CC=CC=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

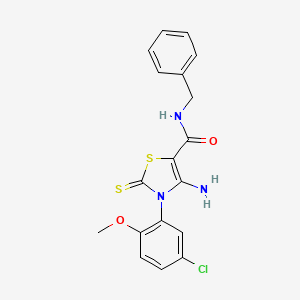
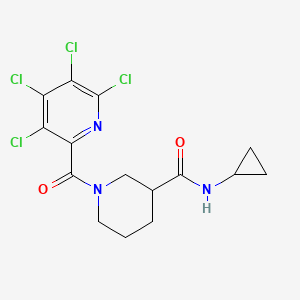



![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
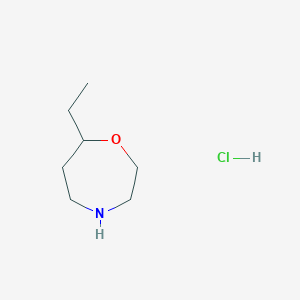
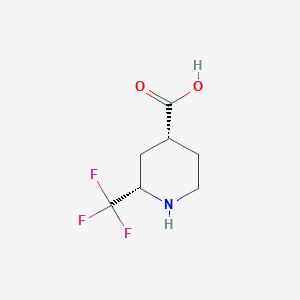
![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)


